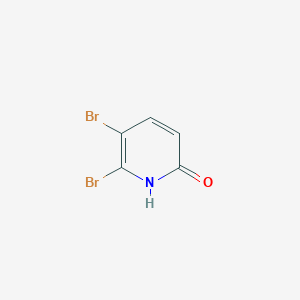
3,5-Difluorocinnamic acid
Descripción general
Descripción
3,5-Difluorocinnamic acid is a chemical compound with the molecular formula C9H6F2O2 . It is also known by other names such as trans-3,5-Difluorocinnamic acid and (E)-3-(3,5-difluorophenyl)acrylic acid .
Molecular Structure Analysis
The molecular structure of 3,5-Difluorocinnamic acid consists of a cinnamic acid core with two fluorine atoms at the 3 and 5 positions of the phenyl ring . The InChI string isInChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ . Physical And Chemical Properties Analysis
3,5-Difluorocinnamic acid has a molecular weight of 184.14 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación
Photodimerization Reactivity under Pressure
3,5-Difluorocinnamic acid demonstrates interesting reactivity under varying pressure conditions. Galica et al. (2018) explored the [2 + 2] photodimerization of 3,5-difluorocinnamic acid in crystals at different pressures. The study observed variations in reactivity at different pressure levels, indicating the influence of molecular environment and pressure on the reaction rate (Galica, Bąkowicz, Konieczny, & Turowska-Tyrk, 2018).
Tyrosinase Inhibitory Activities
Research by Iwai et al. (2004) identified 3,5-Difluorocinnamic acid as part of the hydroxycinnamic acid derivatives in green coffee beans. These compounds exhibited tyrosinase inhibitory activities, suggesting potential applications in the field of dermatology and cosmetics (Iwai, Kishimoto, Kakino, Mochida, & Fujita, 2004).
Photoreactive Properties
Desiraju and Sharma (1991) studied the photoreactive properties of 3,5-dinitrocinnamic acid, a related compound, which forms a crystal structure with C–H ⋯ O hydrogen bonds. This study's insights can be extrapolated to understand the photoreactivity of similar compounds like 3,5-Difluorocinnamic acid in solid states (Desiraju & Sharma, 1991).
Antioxidative and Anti-inflammatory Properties
Zhang et al. (2015) researched 3,5-dihydroxycinnamic acid derivatives, closely related to 3,5-Difluorocinnamic acid, and found significant anti-inflammatory effects. This suggests potential therapeutic applications of 3,5-Difluorocinnamic acid in the development of anti-inflammatory drugs (Zhang et al., 2015).
Endotheliotropic Activity in Cerebral Ischemia
The study by Voronkov and Pozdnyakov (2018) on 4-hydroxy-3,5-di-tret-butylcinnamic acid, another derivative, revealed its positive impact on endothelial function in cerebral ischemia. This indicates the potential of 3,5-Difluorocinnamic acid in vascular health research (Voronkov & Pozdnyakov, 2018).
Application in Organic UV Ray Absorbents
Khan et al. (2011) explored the use of 3,5-dimethoxycinnamic acid, related to 3,5-Difluorocinnamic acid, in organic-inorganic nanohybrids for UV ray absorption. This research underscores the potential of 3,5-Difluorocinnamic acid in the field of materials science, particularly in the development of UV protective materials (Khan, Liu, Jang, Akhtar, & Han, 2011).
Safety And Hazards
3,5-Difluorocinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propiedades
IUPAC Name |
(E)-3-(3,5-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAWRXICVNIUGY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorocinnamic acid | |
CAS RN |
84315-23-1, 147700-58-1 | |
| Record name | trans-3,5-Difluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-3,5-Difluorocinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-](/img/structure/B3025328.png)
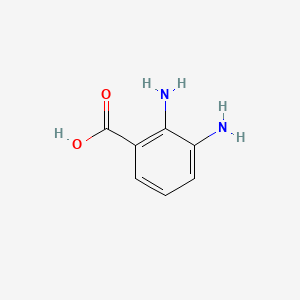
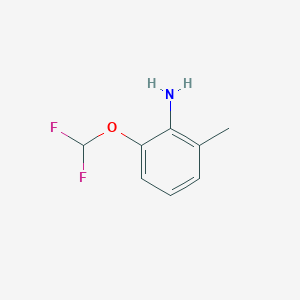

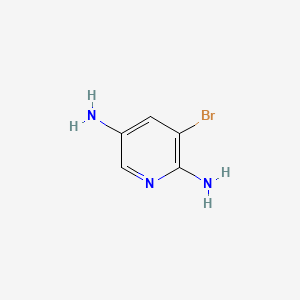
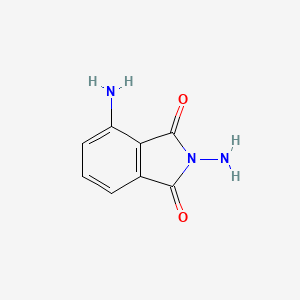
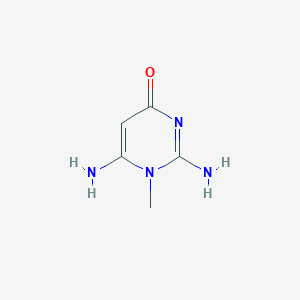
![[3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B3025339.png)
![1,8-Diazaspiro[4.5]decan-2-one](/img/structure/B3025341.png)
![1,4-Diazaspiro[5.5]undecane-3,5-dione](/img/structure/B3025343.png)
![[1,4]Diazepan-1-yl-acetic acid ethyl ester](/img/structure/B3025344.png)

![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)
